Epimedin A1

Vue d'ensemble

Description

L'Epimédin A1 est un composé flavonoïde extrait de l'herbe médicinale chinoise traditionnelle Herba Epimedii. Ce composé est connu pour ses diverses activités pharmacologiques, y compris des bienfaits potentiels dans le traitement de l'ostéoporose et d'autres maladies osseuses .

Mécanisme D'action

Target of Action

Epimedin A1, a flavonoid compound extracted from the traditional Chinese medicine Epimedium, primarily targets Hypoxia-inducible factor 1-alpha (HIF-1α) . HIF-1α plays a crucial role in cellular responses to hypoxia, regulating the transcription of several genes involved in angiogenesis, cell survival, and glucose metabolism .

Mode of Action

this compound interacts with HIF-1α, promoting osteoblast differentiation and inhibiting both HIF-1α gene and protein expression . This interaction enhances the expression of the COL1A1 protein under hypoxic conditions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIF-1α pathway . By inhibiting HIF-1α, this compound indirectly influences several downstream effects, including the promotion of osteoblast differentiation and the enhancement of COL1A1 protein expression .

Pharmacokinetics

The absorption permeability of this compound is extremely low and increases as the concentration of this compound increases from 5 to 20 μM . At 40 μm, the absorption permeability values are reduced . The absorption of this compound is influenced by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are involved in its transport .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the promotion of osteoblast differentiation and the enhancement of COL1A1 protein expression . These effects contribute to the improvement of bone microstructures and the reduction of bone loss .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, under hypoxic conditions, treatments with this compound significantly increase the activity of alkaline phosphatase (ALP), a marker of osteoblast differentiation . Additionally, the geographical origin and species of the Epimedium plant from which this compound is extracted can impact the concentration of bioactive compounds, thereby influencing the quality of this compound .

Analyse Biochimique

Biochemical Properties

Epimedin A1 plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. One of the primary interactions of this compound is with alkaline phosphatase, an enzyme involved in bone mineralization. This compound enhances the activity of alkaline phosphatase, promoting osteoblast differentiation and bone formation . Additionally, this compound interacts with proteins involved in the Wnt/β-catenin signaling pathway, which is essential for bone growth and development . These interactions highlight the compound’s potential in promoting bone health and treating osteoporosis.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In osteoblasts, this compound promotes cell proliferation and differentiation, leading to increased bone formation . It also influences cell signaling pathways, such as the Wnt/β-catenin pathway, enhancing the expression of genes involved in bone growth . Furthermore, this compound has been shown to modulate cellular metabolism by increasing the production of collagen and other extracellular matrix proteins, which are essential for bone strength and integrity . These cellular effects underscore the compound’s potential in enhancing bone health and treating bone-related disorders.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and activates alkaline phosphatase, leading to increased enzyme activity and promotion of osteoblast differentiation . Additionally, this compound interacts with proteins in the Wnt/β-catenin signaling pathway, enhancing the pathway’s activity and promoting bone growth . The compound also influences gene expression by upregulating the expression of genes involved in bone formation and extracellular matrix production . These molecular interactions highlight the compound’s potential in promoting bone health and treating osteoporosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its ability to promote osteoblast differentiation and bone formation even after prolonged exposure . These findings suggest that this compound is a stable and effective compound for long-term use in promoting bone health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to promote bone formation and increase bone density without causing significant adverse effects . At high doses, the compound may exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, and conjugation with glucuronic acid and different sugars . These metabolic processes occur primarily in the liver and intestines, where the compound is broken down into various metabolites. The primary metabolic pathway of this compound involves hydrolysis, which converts the compound into its active form, enhancing its bioavailability and therapeutic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed in the intestines and transported to the liver, where it undergoes metabolic processing . This compound is then distributed to various tissues, including bones, where it exerts its therapeutic effects. The compound interacts with transport proteins, such as P-glycoprotein and breast cancer resistance protein, which facilitate its transport across cell membranes . These interactions ensure the efficient distribution of this compound to target tissues.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . The compound’s localization is influenced by its interactions with specific proteins and enzymes, which direct it to target sites within the cell. For example, this compound interacts with nuclear receptors, promoting its accumulation in the nucleus, where it can influence gene expression . These subcellular interactions highlight the compound’s ability to exert its effects at multiple levels within the cell.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'Epimédin A1 est principalement extrait de la plante Epimedium. Le processus d'extraction implique l'utilisation de solvants tels que le diméthylsulfoxyde et l'éthanol pour préparer des solutions mères . Des stratégies de biotransformation ont également été explorées pour augmenter la teneur en flavonoïdes d'Epimedium de haute valeur, ce qui favoriserait l'utilisation complète de l'herbe Epimedium .

Méthodes de Production Industrielle : La production à l'échelle industrielle de l'Epimédin A1 peut être réalisée grâce à des usines cellulaires microbiennes. Cela implique la biosynthèse complète des principaux flavonoïdes d'Epimedium en introduisant des gènes hétérologues et en modifiant les gènes de levure natifs .

Analyse Des Réactions Chimiques

Types de Réactions : L'Epimédin A1 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés pharmacologiques.

Réactifs et Conditions Courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène et le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont généralement utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les nucléophiles dans des conditions spécifiques.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés flavonoïdes modifiés avec des activités biologiques améliorées.

4. Applications de la Recherche Scientifique

Chimie : Utilisé comme précurseur pour la synthèse d'autres flavonoïdes bioactifs.

Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.

Industrie : Utilisé dans le développement de formulations pharmaceutiques et de nutraceutiques.

5. Mécanisme d'Action

L'Epimédin A1 exerce ses effets en ciblant des voies moléculaires spécifiques. Il favorise la différenciation des ostéoblastes, se lie au facteur 1-alpha inductible par l'hypoxie et inhibe l'expression de son gène et de sa protéine. Cela conduit à une expression accrue de la protéine alpha 1 du collagène de type I dans des conditions hypoxiques, améliorant les microstructures osseuses et réduisant la perte osseuse .

Applications De Recherche Scientifique

Chemistry: Used as a precursor for synthesizing other bioactive flavonoids.

Biology: Studied for its effects on cellular processes and signaling pathways.

Industry: Utilized in the development of pharmaceutical formulations and nutraceuticals.

Comparaison Avec Des Composés Similaires

L'Epimédin A1 fait partie d'un groupe de flavonoïdes bioactifs présents dans les Epimedium spp. Des composés similaires comprennent :

- Epimédin A

- Epimédin B

- Epimédin C

- Icariine

- Baohuoside I (Icariside II)

- Icariside I

- Icaritine

Ces composés partagent des structures chimiques similaires mais diffèrent par leur degré de glycosylation à des positions spécifiques. L'Epimédin A1 est unique en raison de son motif de glycosylation spécifique, qui contribue à ses propriétés pharmacologiques distinctes .

Propriétés

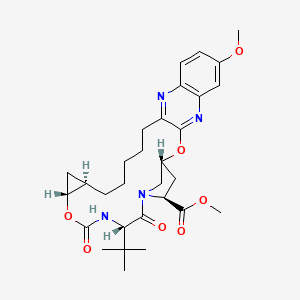

IUPAC Name |

3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-30(49)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)36(33(57-34(18)23)16-6-8-17(52-4)9-7-16)59-39-32(51)35(24(43)15(3)53-39)58-38-31(50)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,35,37-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26+,28-,29-,30+,31+,32+,35+,37+,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVBYGTTYRFJKH-YFNAFYFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of identifying and quantifying multiple flavonoid glycosides, including Epimedin A1, in Epimedium total flavone capsule?

A1: Identifying and quantifying individual flavonoid glycosides like this compound in Epimedium total flavone capsule is crucial for several reasons []. Firstly, it allows for standardized quality control of the herbal preparation, ensuring consistent therapeutic effects. Secondly, understanding the concentration of each component enables researchers to investigate their individual contributions to the overall pharmacological activity. This is important because different flavonoids may possess varying potencies and mechanisms of action. By quantifying this compound alongside other components like Icariin, researchers can gain a more comprehensive understanding of how the complex mixture works synergistically.

Q2: How does this compound contribute to the therapeutic potential of Bushen-Tiansui Formula (BTF) in Alzheimer's disease?

A2: While the provided research [] identifies this compound as a constituent of BTF, it primarily focuses on the overall effects of the formula rather than the specific contribution of this compound. The study highlights that BTF, containing this compound and other active compounds, improves cognitive function, protects synaptic structures, and modulates specific signaling pathways involved in learning and memory. Further research focusing on isolating and investigating the individual effects of this compound within the BTF context is needed to fully understand its contribution to the observed therapeutic benefits.

Q3: What research suggests that this compound may hold promise for treating osteoporosis?

A3: The research paper [] investigates the anti-osteoporosis activity of eleven compounds found within Epimedium, including this compound. While the study doesn't focus solely on this compound, it highlights that Baohuoside II exhibits the strongest activity in promoting osteogenic differentiation of MC3T3-E1 cells, a common model for studying bone formation. Importantly, the research underscores the need for further investigation into the individual and synergistic effects of Epimedium constituents, including this compound, to fully elucidate their potential as therapeutic agents for osteoporosis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

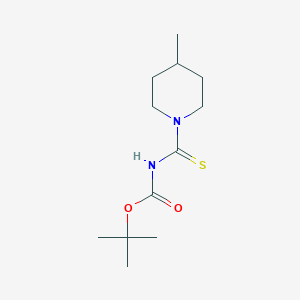

![3-[5-(3-broMophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid](/img/structure/B1458717.png)

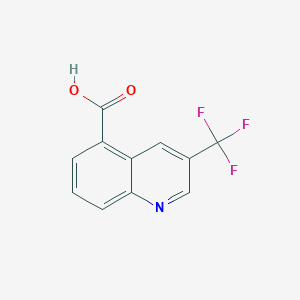

![tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1458718.png)

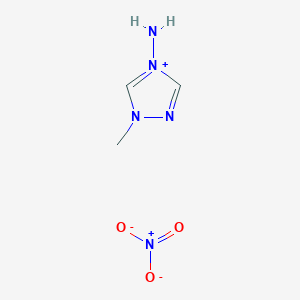

![Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1458720.png)

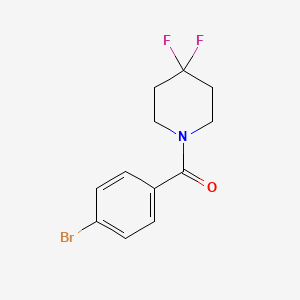

![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride](/img/structure/B1458721.png)

![4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1458728.png)